Cas no 1425793-87-8 (N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine)

N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine 化学的及び物理的性質
名前と識別子
-
- N-Allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine
- CID 89419291
- Clomipramine HCl EP Impurity G
- Clomipramine Hydrochloride EP Impurity G
- Clomipramine Impurity 7(Clomipramine EP Impurity G)
- Clomipramine EP Impurity G
- 3-Chloro-5-(prop-2-en-1-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- 3-Chloro-5-(prop-2-enyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- Clomipramine Hydrochloride Impurity G
- N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine
-
- インチ: 1S/C17H16ClN/c1-2-11-19-16-6-4-3-5-13(16)7-8-14-9-10-15(18)12-17(14)19/h2-6,9-10,12H,1,7-8,11H2
- InChIKey: XULRPNFIPCUIRR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)N(CC=C)C1C=CC=CC=1CC2
計算された属性
- せいみつぶんしりょう: 269.0971272 g/mol
- どういたいしつりょう: 269.0971272 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 269.8
- トポロジー分子極性表面積: 3.2
- 疎水性パラメータ計算基準値(XlogP): 5.4
じっけんとくせい
- 密度みつど: 1.143±0.06 g/cm3(Predicted)
- ゆうかいてん: 41-43°C
- ふってん: 391.7±42.0 °C(Predicted)
- ようかいど: Chloroform (Slightly), Ethyl Acetate (Slightly)
- 酸性度係数(pKa): 0.45±0.20(Predicted)
N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A549725-50mg |
N-Allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine |
1425793-87-8 | 50mg |
$ 230.00 | 2023-09-09 | ||
A2B Chem LLC | AE67996-10mg |
Clomipramine HCl EP Impurity G |
1425793-87-8 | 10mg |
$1038.00 | 2024-04-20 | ||
TRC | A549725-500mg |
N-Allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine |
1425793-87-8 | 500mg |
$ 1777.00 | 2023-09-09 |
N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepineに関する追加情報
N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine: A Comprehensive Overview
N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine, with CAS No. 1425793-87-8, is a fascinating compound that has garnered significant attention in the field of organic chemistry and materials science. This compound belongs to the dibenzofuran family, a class of heterocyclic compounds known for their unique electronic properties and potential applications in optoelectronic devices. The structure of N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine features a dibenzofuran core with an allyl group attached at the nitrogen atom and a chlorine substituent at the third position. These substituents play a crucial role in modulating the electronic and optical properties of the molecule.
Recent studies have highlighted the importance of dibenzofuran derivatives in the development of advanced materials for organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of the allyl group in N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine introduces conjugation effects that enhance the molecule's stability and improve its electronic transport properties. Additionally, the chlorine substituent at the third position contributes to increased electron-withdrawing effects, which can fine-tune the compound's absorption and emission spectra.
The synthesis of N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine typically involves a multi-step process that includes Friedel-Crafts alkylation and subsequent functionalization. Researchers have explored various reaction conditions to optimize yield and purity, with recent advancements focusing on green chemistry approaches to minimize environmental impact. The compound's synthesis is often carried out under inert atmospheres to prevent unwanted side reactions, ensuring high-quality products.
In terms of applications, N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine has shown promise in organic electronics due to its excellent charge transport properties. Studies have demonstrated that this compound can act as an efficient electron acceptor in donor–acceptor blends, making it a valuable component in organic photovoltaic devices. Furthermore, its unique fluorescence properties have led to its consideration as a potential candidate for biosensing applications.
Recent research has also explored the use of dibenzofuran derivatives in bioimaging applications. The ability of N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine to emit fluorescence under specific wavelengths has made it a subject of interest for real-time monitoring of cellular processes. This emerging application underscores the versatility of this compound across multiple disciplines.
The stability and thermal properties of N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine are critical factors for its practical applications. Studies have shown that this compound exhibits good thermal stability up to 250°C under nitrogen atmosphere, making it suitable for high-performance electronic devices. Additionally, its solubility in common organic solvents facilitates its processing into thin films or bulk heterojunctions for device fabrication.
Looking ahead, ongoing research is focused on further enhancing the electronic properties of N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine through strategic substitution patterns. By introducing additional functional groups or altering existing substituents, scientists aim to tailor the compound's properties for specific applications in optoelectronics and sensing technologies.
In conclusion, N-Allyl
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